An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methylaniline
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methylaniline
Abstract
4-Methoxy-3-methylaniline, also known as 3-methyl-p-anisidine, is an aromatic amine of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern—a methoxy and a methyl group flanking an amino functionality—imparts specific electronic and steric properties that make it a valuable intermediate. This guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-methylaniline, offering in-depth analysis, validated experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Chemical Identity and Structure
Properly identifying a compound is the foundational step in any research endeavor. 4-Methoxy-3-methylaniline is systematically identified by several key descriptors that ensure unambiguous communication and data retrieval.
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IUPAC Name: 4-methoxy-3-methylaniline[1]
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Synonyms: 3-Methyl-4-methoxyaniline, 4-Amino-2-methylanisole, 3-Methyl-p-anisidine[1][2]
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CAS Number: 136-90-3[3]
The molecular structure consists of a benzene ring substituted with an amino group at position 1, a methoxy group at position 4, and a methyl group at position 3. The interplay of the electron-donating methoxy and amino groups and the weakly electron-donating methyl group influences the molecule's reactivity, basicity, and overall physicochemical profile.
Core Physicochemical Properties
The utility of a chemical intermediate in drug development and organic synthesis is largely dictated by its physical and chemical properties. These parameters govern its solubility, reactivity, and behavior in various environments. The key properties of 4-Methoxy-3-methylaniline are summarized below.
| Property | Value | Source(s) |
| Physical Form | Solid, Dark Red to Black | [2][4] |
| Melting Point | 57-60 °C | [2][3][4][5] |
| Boiling Point | 252.03 °C (rough estimate) | [2][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][4] |
| pKa | 5.32 ± 0.10 (Predicted) | [2] |
| Density | 1.063 g/cm³ (rough estimate) | [2] |
| Refractive Index | 1.5360 (estimate) | [2] |
Expert Insights: The melting point range of 57-60 °C indicates a relatively pure solid compound under standard conditions.[2][3][4][5] A broad melting range can often suggest the presence of impurities, which can depress and widen the melting point.[6] The predicted pKa of 5.32 suggests it is a weak base, a characteristic feature of anilines.[2] This basicity is critical for its role in reactions, particularly in forming salts or acting as a nucleophile. Its slight solubility in organic solvents like chloroform and methanol is typical for moderately polar organic compounds and is a key consideration for choosing appropriate reaction and purification solvents.[2][4]
Spectroscopic Profile
Spectroscopic data provides an electronic and structural fingerprint of a molecule, essential for identity confirmation and purity assessment.
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¹H NMR (400 MHz, CDCl₃): δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H, OCH₃), 3.29 (br s, 2H, NH₂), 2.18 (s, 3H, CH₃) ppm.[7]
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Mass Spectrometry (ESI): m/z: 138 ([M+H]⁺).[7]
Expert Insights: The proton NMR spectrum is highly informative. The three distinct signals in the aromatic region (6.50-6.67 ppm) confirm the trisubstituted benzene ring. The singlet at 3.77 ppm corresponds to the three protons of the methoxy group, while the singlet at 2.18 ppm is characteristic of the methyl group protons. The broad singlet at 3.29 ppm is typical for the amine protons, which can exchange with trace amounts of water in the solvent, leading to signal broadening. The electrospray ionization (ESI) mass spectrum showing a peak at m/z 138 confirms the protonated molecule ([M+H]⁺), consistent with the molecular weight of 137.18 g/mol .[7]
Synthesis, Reactivity, and Applications
Synthesis: A common synthetic route to 4-Methoxy-3-methylaniline involves the reduction of the corresponding nitro compound, 1-methoxy-2-methyl-4-nitrobenzene.[7] This reduction is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]
Workflow: Synthesis of 4-Methoxy-3-methylaniline
Caption: General workflow for the synthesis of 4-Methoxy-3-methylaniline.
Reactivity and Applications: The chemical reactivity of 4-Methoxy-3-methylaniline is dominated by the nucleophilic amino group. It readily participates in reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.
Its primary industrial and research significance lies in its role as a crucial intermediate. It is notably used in the synthesis of triamine pyrimidine derivatives, which have shown efficacy as antitumor agents.[4][8] This positions 4-Methoxy-3-methylaniline as a key building block in the pharmaceutical industry for developing novel cancer therapeutics.[4][9] Its adaptable chemical nature also makes it a valuable precursor in broader organic synthesis for creating diverse compounds.[4]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Methoxy-3-methylaniline possesses specific hazards that require careful handling and storage.
Hazard Classification:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[3][5][10]
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Irritation: Causes skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[3][5]
GHS Pictograms:
Precautionary Measures:
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Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid formation of dust and aerosols.[10] Use only in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]
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Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and in a dark, inert atmosphere at room temperature.[2][4]
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First Aid: In case of contact, immediately flush skin or eyes with plenty of water.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth with water and seek immediate medical attention.[10]
Experimental Protocols
The following protocols are provided as self-validating systems for determining key physicochemical properties. They include critical steps for ensuring data accuracy and reproducibility.
Protocol: Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature range over which a solid transitions to a liquid. For a pure crystalline solid, this range is typically sharp (0.5-1.0°C). Impurities lower and broaden the melting point range.[6] This protocol uses a standard melting point apparatus.
Methodology:
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Sample Preparation: Ensure the 4-Methoxy-3-methylaniline sample is completely dry.[12] Crush a small amount into a fine powder.
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Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample.[12] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[12] Pack the solid to a height of 1-2 mm.[13]
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[12]
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Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate.[6]
-
Accurate Determination: Cool the apparatus to at least 20-30°C below the estimated melting point.[6] Begin heating at a slow, controlled rate (1-2 °C/minute).[6]
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Data Recording:
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Validation: Perform at least two careful determinations. The results should be consistent.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Principle: Equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. The shake-flask method is a traditional and reliable approach.[14]
Causality: The choice of the shake-flask method is based on its direct measurement of equilibrium, which is critical for applications like biopharmaceutical classification.[15] Ensuring the system reaches equilibrium is paramount, which is why a sufficient agitation time is specified.
Methodology:
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System Preparation: Add an excess amount of 4-Methoxy-3-methylaniline to a known volume of the chosen solvent (e.g., water, ethanol, buffer) in a sealed, inert vial or flask.[16][17] The excess solid is crucial to ensure saturation is achieved.
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Equilibration: Place the sealed container in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[15] Agitate the mixture for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[16][17] Preliminary tests can determine the minimum time required.[15]
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Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:
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Analysis: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of 4-Methoxy-3-methylaniline using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
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Validation: Perform the experiment in triplicate to ensure reproducibility.[15] The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to confirm it has not changed form (e.g., hydrated or solvated).[18]
Workflow: Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Conclusion
4-Methoxy-3-methylaniline is a well-characterized aromatic amine with defined physicochemical properties that underpin its utility as a synthetic intermediate, particularly in the pharmaceutical sector. Its solid form, moderate melting point, weak basicity, and solubility profile are key parameters for its successful application in research and development. The spectroscopic data provides a reliable fingerprint for its identification. Adherence to strict safety protocols is essential for its handling, and the use of validated experimental procedures, as detailed in this guide, will ensure the generation of accurate and reliable data for any research or drug development program.
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